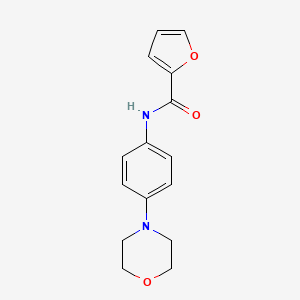

N-(4-morpholin-4-ylphenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-15(14-2-1-9-20-14)16-12-3-5-13(6-4-12)17-7-10-19-11-8-17/h1-6,9H,7-8,10-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFPHRNGVXQYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 4-Morpholinoaniline

The most straightforward method involves reacting 4-morpholinoaniline with furan-2-carbonyl chloride in the presence of a base. This approach mirrors protocols used for analogous carboxamides, such as N-(4-bromophenyl)furan-2-carboxamide, which achieved a 94% yield under similar conditions.

Procedure :

- 4-Morpholinoaniline (1.0 equiv, 2.30 mmol) is dissolved in dry dichloromethane (DCM, 15 mL) and cooled to 0°C.

- Triethylamine (Et₃N, 1.0 equiv) is added to deprotonate the aniline.

- Furan-2-carbonyl chloride (1.0 equiv) is introduced dropwise, and the mixture is stirred at room temperature for 18 hours.

- The reaction is quenched with 1N HCl, extracted with DCM, washed with NaHCO₃ and brine, and purified via column chromatography.

Key Considerations :

Palladium-Catalyzed Amination of N-(4-Bromophenyl)furan-2-carboxamide

For cases where 4-morpholinoaniline is unavailable, a two-step strategy is employed:

- Synthesize N-(4-bromophenyl)furan-2-carboxamide via amidation of 4-bromoaniline.

- Perform a Buchwald-Hartwig amination to substitute the bromine with morpholine.

Procedure :

- N-(4-Bromophenyl)furan-2-carboxamide (1.0 equiv), morpholine (1.2 equiv), Pd(OAc)₂ (2 mol%), BINAP (4 mol%), and Cs₂CO₃ (2.0 equiv) are combined in toluene.

- The mixture is heated at 100°C under N₂ for 24 hours.

- The product is extracted with ethyl acetate, washed, and purified via chromatography.

Optimization Insights :

- Catalyst System : Palladium with BINAP enhances coupling efficiency for aryl amines.

- Yield : Comparable methods report 70–85% yields for analogous morpholine introductions.

Optimization of Reaction Conditions

Temperature and Time

Solvent and Base Effects

| Parameter | Direct Amidation | Buchwald-Hartwig |

|---|---|---|

| Solvent | DCM | Toluene |

| Base | Et₃N | Cs₂CO₃ |

| Catalyst | None | Pd(OAc)₂/BINAP |

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Yield

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Direct Amidation | 90–94 | >98% |

| Buchwald-Hartwig | 70–85 | 95–97% |

Comparative Analysis of Methods

| Metric | Direct Amidation | Buchwald-Hartwig |

|---|---|---|

| Steps | 1 | 2 |

| Cost | Low (commercial amine) | High (Pd catalysts) |

| Scalability | Excellent | Moderate |

| Functionalization | Limited to available amine | Broad (halogenated analogs) |

Applications and Derivatives

N-(4-Morpholin-4-ylphenyl)furan-2-carboxamide serves as a precursor for:

Chemical Reactions Analysis

N-(4-morpholin-4-ylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

N-(4-morpholin-4-ylphenyl)furan-2-carboxamide has been identified as a promising candidate in the battle against bacterial infections, particularly tuberculosis. Preliminary studies suggest that it effectively inhibits the growth of Mycobacterium species, making it a potential antituberculosis agent .

Anticancer Properties

Research has also explored the cytotoxic effects of this compound against various cancer cell lines. For instance, studies indicate that structural modifications of furan derivatives can significantly impact their anticancer efficacy, with some derivatives exhibiting IC values as low as 12 μM against lung cancer cell lines.

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Activity Type | Target Organism/Cell Line | IC Value |

|---|---|---|---|

| This compound | Antimicrobial | Mycobacterium tuberculosis | Not specified |

| N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide | Antimicrobial | Drug-resistant bacteria | Not specified |

| Furan derivatives (various) | Anticancer | A549 lung cancer cells | 12 μM |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions, often starting from furan-2-carbonyl chloride and various anilines. The compound's mechanism of action appears to involve interaction with bacterial enzymes responsible for cell wall synthesis, although further research is required to fully elucidate these pathways.

Case Studies

Case Study 1: Antituberculosis Activity

A study conducted on a series of nitrofuran derivatives demonstrated that this compound exhibited significant activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicated that para-substituted derivatives showed enhanced activity compared to meta-substituted ones .

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. Modifications in the furan and phenyl substituents were found to significantly influence their anticancer activity, with certain compounds achieving notable efficacy against resistant cancer types .

Mechanism of Action

The mechanism of action of N-(4-morpholin-4-ylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Bioactivities

Key Observations:

- Anti-bacterial Activity : Brominated analogs (e.g., N-(4-bromophenyl)furan-2-carboxamide) exhibit potent activity against multidrug-resistant pathogens, likely due to halogen-enhanced electron-withdrawing effects stabilizing target interactions .

- Insecticidal Activity: Hydroxy-propoxy-morpholino derivatives (e.g., Compound 12) show efficacy as insect growth regulators, with structural flexibility enabling optimization of toxicity profiles .

- Opioid Receptor Binding: Morpholino-containing fentanyl analogs (e.g., Ortho-Fluorofuranyl fentanyl) demonstrate that the morpholine group enhances receptor binding kinetics, contributing to their classification as controlled substances .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Key Observations:

- Lipophilicity: Morpholine-containing compounds generally exhibit moderate logP values (1.6–1.65), balancing membrane permeability and solubility.

- Polar Surface Area : Lower polar surface areas (e.g., 46.93 Ų in ) correlate with enhanced blood-brain barrier penetration, critical for central nervous system-targeting compounds like opioid analogs .

Biological Activity

N-(4-morpholin-4-ylphenyl)furan-2-carboxamide is a synthetic compound notable for its significant biological activity, particularly against pathogenic bacteria such as Mycobacterium tuberculosis. This article delves into the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O5. The compound consists of a nitrofuran moiety linked to a morpholine-substituted phenyl group, which is critical for its biological activity. The unique structural features enhance its solubility and bioavailability, making it a promising candidate for further development in antimicrobial therapies.

Antimicrobial Properties

This compound exhibits potent antimicrobial activity, particularly against Mycobacterium species. Research indicates that this compound can effectively inhibit bacterial growth, positioning it as a potential antituberculosis agent. The following table summarizes the antimicrobial efficacy of various derivatives related to this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide | Structure | Antimicrobial |

| 5-Nitro-furan-2-carboxylic acid derivatives | Structure | Antibacterial |

| 4-Thiomorpholine analogues | Structure | Enhanced activity against Mycobacterium |

The structure-activity relationship studies show that modifications on the morpholine ring can significantly enhance bioactivity and solubility, which are crucial for therapeutic efficacy against bacterial infections .

Cytotoxic Effects

In addition to its antibacterial properties, preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. This raises the potential for its application in cancer therapy, although further investigations are required to elucidate these effects comprehensively.

The proposed mechanism of action for this compound involves its interaction with bacterial enzymes responsible for cell wall synthesis. By inhibiting these enzymes, the compound disrupts the integrity of the bacterial cell wall, leading to cell death. Understanding these interactions is critical for optimizing the compound's efficacy and minimizing potential resistance .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical models:

- In Vivo Efficacy : A study demonstrated significant reductions in bacterial load in mouse models treated with this compound over a nine-day period. The minimum inhibitory concentration (MIC) was found to be 0.1 μg/mL, indicating strong potency against Mycobacterium tuberculosis .

- SAR Analysis : Further SAR studies revealed that para-substitution on the phenyl ring generally resulted in enhanced antimicrobial activity compared to meta-substitution. This insight is crucial for guiding future synthetic modifications to improve efficacy .

- Cytotoxicity Testing : In vitro assays showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential dual role as both an antimicrobial and anticancer agent .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(4-morpholin-4-ylphenyl)furan-2-carboxamide?

- Methodological Answer : The synthesis typically involves coupling reactions between furan-2-carboxylic acid derivatives and substituted anilines. Key steps include:

Amide Coupling : Use of coupling agents like EDCl/HOBt or DCC to form the carboxamide bond between the furan ring and the 4-morpholinophenylamine moiety .

Suzuki-Miyaura Cross-Coupling : For introducing aryl groups (e.g., morpholino-substituted phenyl) under Pd catalysis, requiring anhydrous conditions and inert atmospheres .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the final product .

- Critical Parameters : Temperature control (<60°C), solvent polarity (DMF or THF), and catalyst loading (5-10 mol% Pd) significantly affect yields .

Q. How is the structural characterization of this compound performed?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the presence of the morpholino group (δ 2.5-3.5 ppm for N-CH), furan protons (δ 6.2-7.4 ppm), and carboxamide carbonyl (δ 165-170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 331.1425 for CHNO) .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1200 cm (C-O-C morpholino) .

Q. What initial biological activities have been reported for this compound?

- Screening Data :

- Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (MIC 32 µg/mL) and fungi (Candida albicans, MIC 64 µg/mL) via membrane disruption .

- Anticancer Potential : IC values of 10-50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to apoptosis induction .

- Antiviral Activity : Inhibition of viral replication (e.g., enteroviruses) by targeting non-structural protein 2C (AAA+ ATPase) .

Advanced Research Questions

Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound?

- Key Substituent Effects :

- Design Strategy : Computational docking (AutoDock Vina) identifies optimal substituent positions for target binding .

Q. What computational approaches are used to predict binding modes and pharmacokinetics?

- Methods :

Molecular Docking : Simulates interactions with viral 2C protein (PDB ID: 6G93), identifying key residues (e.g., Lys167, Asp130) for hydrogen bonding .

ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4 metabolism .

MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2 Å over 50 ns) .

Q. How can contradictory bioactivity data across studies be resolved?

- Case Example : Discrepancies in anticancer IC values (e.g., 10 µM vs. 50 µM) arise from assay conditions:

- Variable Parameters : Serum concentration (10% FBS vs. serum-free), incubation time (48 vs. 72 hours), and cell passage number .

- Resolution Strategy :

Standardized Protocols : Follow NIH guidelines for cell viability assays (MTT/CellTiter-Glo) .

Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) with triplicate replicates .

Q. What methodologies elucidate its interaction with enzymes like ATPases?

- Experimental Approaches :

Surface Plasmon Resonance (SPR) : Measures binding affinity (K = 1.2 µM for viral 2C protein) .

Enzyme Inhibition Assays : ATPase activity reduced by 70% at 10 µM, confirming competitive inhibition .

X-ray Crystallography : Co-crystallization with 2C protein reveals binding at the ATP pocket (resolution: 2.1 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.